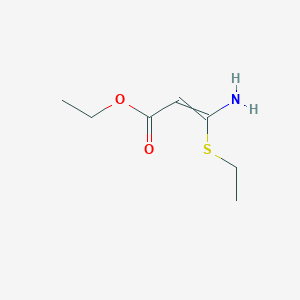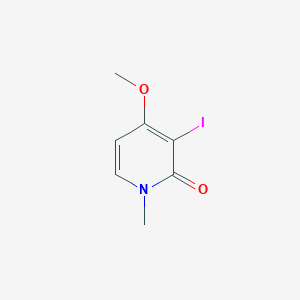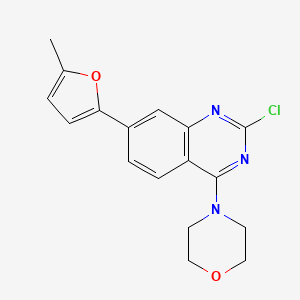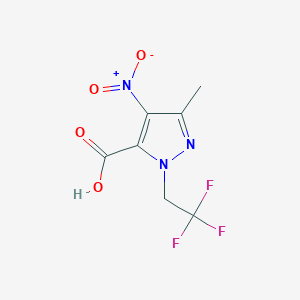
Carbonic acid, mono(4-nitrophenyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic acid, mono(4-nitrophenyl) ester is an organic compound that belongs to the class of nitrophenyl carbonates. It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a carbonate group (-O-CO-O-). This compound is known for its reactivity and is widely used in various chemical and biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions
Carbonic acid, mono(4-nitrophenyl) ester can be synthesized through the reaction of p-nitrophenol with phosgene or its derivatives, such as triphosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
p-Nitrophenol+Phosgene→p-Nitrophenyl carbonate+HCl
Industrial Production Methods
In industrial settings, the production of p-nitrophenyl carbonate often involves the use of safer and more efficient reagents, such as diphosgene or triphosgene, to avoid the hazards associated with phosgene gas. The reaction is typically carried out in a solvent like dichloromethane, and the product is purified through recrystallization or distillation.
化学反応の分析
Types of Reactions
Carbonic acid, mono(4-nitrophenyl) ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: Reacts with water to produce p-nitrophenol and carbon dioxide.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Amines: React with p-nitrophenyl carbonate to form carbamates.
Alcohols: React to form carbonates.
Water: Hydrolyzes the compound to p-nitrophenol and carbon dioxide.
Reducing Agents: Such as hydrogen gas in the presence of a catalyst, can reduce the nitro group to an amino group.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
p-Nitrophenol: Formed from hydrolysis.
科学的研究の応用
Carbonic acid, mono(4-nitrophenyl) ester is extensively used in scientific research due to its reactivity and versatility. Some of its applications include:
Bioconjugation: Used to modify proteins and peptides by forming stable carbamate linkages.
Drug Delivery: Employed in the synthesis of prodrugs and drug conjugates to enhance solubility and bioavailability.
Polymer Chemistry: Utilized in the synthesis of functionalized polymers and copolymers.
Analytical Chemistry: Acts as a reagent in various analytical techniques to detect and quantify nucleophiles.
作用機序
The mechanism of action of p-nitrophenyl carbonate involves the formation of a reactive intermediate that can readily react with nucleophiles. The nitro group on the phenyl ring acts as an electron-withdrawing group, making the carbonate carbon more susceptible to nucleophilic attack. This results in the formation of a tetrahedral intermediate, which subsequently breaks down to form the final product.
類似化合物との比較
Similar Compounds
Phenyl Carbonate: Lacks the nitro group, making it less reactive.
Methyl Carbonate: Contains a methyl group instead of a phenyl group, leading to different reactivity and applications.
Ethyl Carbonate: Similar to methyl carbonate but with an ethyl group.
Uniqueness
Carbonic acid, mono(4-nitrophenyl) ester is unique due to the presence of the nitro group, which significantly enhances its reactivity compared to other carbonates. This makes it particularly useful in applications requiring rapid and efficient reactions with nucleophiles.
特性
CAS番号 |
88473-88-5 |
|---|---|
分子式 |
C7H4NO5- |
分子量 |
182.11 g/mol |
IUPAC名 |
(4-nitrophenyl) carbonate |
InChI |
InChI=1S/C7H5NO5/c9-7(10)13-6-3-1-5(2-4-6)8(11)12/h1-4H,(H,9,10)/p-1 |
InChIキー |
LOVPHSMOAVXQIH-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-[2-(4-chlorophenyl)ethoxy]benzoate](/img/structure/B8562755.png)


![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B8562769.png)







![2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B8562836.png)
